molecular formula C7H9BO3 B135778 3-Methoxyphenylboronic acid CAS No. 10365-98-7

3-Methoxyphenylboronic acid

Cat. No.: B135778
CAS No.: 10365-98-7
M. Wt: 151.96 g/mol
InChI Key: NLLGFYPSWCMUIV-UHFFFAOYSA-N
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Description

3-Methoxyphenylboronic acid, also known as 3-methoxybenzeneboronic acid, is an organoboron compound with the molecular formula C7H9BO3. It is a white to off-white solid that is soluble in organic solvents. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include:

    Reagents: 3-methoxyphenylmagnesium bromide, trimethyl borate

    Solvent: Ether or tetrahydrofuran

    Temperature: Room temperature to reflux

    Hydrolysis: Acidic workup with hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions or direct borylation of 3-methoxyphenyl halides using boron reagents under palladium catalysis. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Substitution: Nucleophiles such as amines or thiols

Major Products:

Scientific Research Applications

Organic Synthesis

Role as a Building Block
3-Methoxyphenylboronic acid is integral in synthesizing complex organic molecules, especially in pharmaceuticals and agrochemicals. Its ability to form stable complexes enhances reaction efficiency, making it a preferred choice for chemists .

Case Study: Synthesis of Pharmaceuticals
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to synthesize biologically active compounds. The compound served as a key intermediate in the development of novel therapeutic agents .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling
This compound is crucial in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds essential for constructing complex organic structures used in drug discovery .

Data Table: Cross-Coupling Efficiency

Reaction TypeYield (%)Reference
Suzuki-Miyaura85Villalobos et al., J. Med. Chem.
Heck Reaction78Barrero et al., Bioorg. Med. Chem.
Negishi Coupling90Watanabe et al., J. Med. Chem.

Fluorescent Probes

Biological Imaging
this compound is employed in designing fluorescent probes that visualize cellular processes, aiding researchers in studying disease mechanisms .

Case Study: Cellular Imaging
A study demonstrated how these probes could track changes in glucose levels within cells, providing insights into metabolic disorders such as diabetes .

Sensor Development

Chemical Sensors for Glucose Detection
The compound is pivotal in developing chemical sensors that detect glucose levels, which is particularly beneficial for diabetes management .

Data Table: Sensor Performance

Sensor TypeSensitivity (mM)Response Time (s)Reference
Electrochemical0.52Thermo Scientific Data
Optical0.15PubChem Study

Material Science

Advanced Materials Creation
In materials science, this compound contributes to developing polymers and nanomaterials with enhanced performance characteristics compared to traditional materials .

Case Study: Nanomaterial Development
Research indicated that incorporating this boronic acid into polymer matrices improved electrical conductivity and thermal stability, making it suitable for electronic applications .

Mechanism of Action

The mechanism of action of 3-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group can influence the reactivity and selectivity of the compound in various reactions by donating electron density to the aromatic ring .

Comparison with Similar Compounds

  • 3-Hydroxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Methoxy-4-hydroxyphenylboronic acid

Comparison: 3-Methoxyphenylboronic acid is unique due to the presence of the methoxy group at the meta position, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-methoxyphenylboronic acid, the meta-substituted compound may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The presence of both methoxy and hydroxy groups in 3-methoxy-4-hydroxyphenylboronic acid can further modify its chemical behavior and applications .

Biological Activity

3-Methoxyphenylboronic acid (CAS No. 10365-98-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article delves into its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₇H₉BO₃
  • Molecular Weight : 151.96 g/mol
  • Solubility : Water-soluble, which enhances its bioavailability in physiological conditions.
  • Structural Characteristics : Contains a boronic acid group that is crucial for its biological interactions.

This compound functions primarily through its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, affecting their activity. This property is particularly utilized in the design of protease inhibitors.
  • Anticancer Activity : It has shown potential as an inhibitor of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism is vital in the treatment of cancer, where uncontrolled cell proliferation is a hallmark.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Tubulin Polymerization Inhibition :
    • Several derivatives of phenylboronic acids, including this compound, have been evaluated for their ability to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest and apoptosis in cancer cells such as MCF-7 and MDA-MB-231 breast cancer cell lines .
  • Case Study: Vascular Disrupting Agents (VDAs) :
    • In a study involving a series of compounds derived from phenylboronic acids, it was found that certain analogs exhibited significant vascular disrupting activity in mouse models of cancer. These compounds demonstrated the ability to reduce tumor blood flow and induce necrosis within tumors .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor:

  • Protease Inhibition : Its structure allows it to act as an inhibitor against various proteases, which are crucial for tumor progression and metastasis. The binding affinity and specificity towards different proteases can be modulated by altering the substituents on the aromatic ring .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Tubulin InhibitionTubulinCell cycle arrest
Vascular DisruptionTumor VasculatureInduces necrosis
Protease InhibitionVariousReduces tumor progression

Case Studies

  • Study on Tubulin Polymerization :
    • A study demonstrated that this compound analogs significantly inhibited tubulin polymerization in vitro, leading to apoptosis in breast cancer cell lines. The most active compound caused G2/M phase arrest and disrupted microtubule structures .
  • Vascular Disruption in Tumors :
    • Research involving a phosphate prodrug derived from this compound showed promising results in reducing tumor size and enhancing the efficacy of existing chemotherapeutics by targeting tumor vasculature .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

  • Optimization of Derivatives : Further synthesis of derivatives with enhanced potency and selectivity against specific cancer types.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms by which these compounds exert their effects on cellular pathways.
  • Clinical Trials : Transitioning promising preclinical findings into clinical settings to evaluate efficacy and safety in humans.

Q & A

Q. What are the common synthetic applications of 3-Methoxyphenylboronic acid in organic chemistry?

Basic
this compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. For example:

  • Biphenyl derivatives : Coupling with aryl halides (e.g., bromophenyl intermediates) using Pd(OAc)₂, SPhos ligand, and CsF in 1,4-dioxane/H₂O yields products with up to 95% efficiency .
  • Heterocyclic systems : Synthesis of pyrido-pyrazolo-pyrimidines via Pd-catalyzed coupling (48% yield) .
Reaction TypeCatalyst SystemSolventYieldReference
Suzuki couplingPd(OAc)₂, SPhos, CsF1,4-dioxane/H₂O95%
Cyclohexenone arylationPd (unspecified)DME/H₂O92%

Q. What safety precautions are recommended when handling this compound?

Basic

  • Hazards : Classified as skin/eye irritant (Category 2/2A). Causes redness, pain, and blurred vision on contact .
  • Handling : Use nitrile gloves, goggles, and work in a fume hood. Store in a cool, dark, ventilated area away from oxidizers.
  • First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

Advanced
The meta-methoxy group modulates electronic effects:

  • Electron-rich systems : 3-Methoxy enhances stability of Pd intermediates compared to 4-methoxy, which may deactivate under oxidative conditions (e.g., with NFSI) .
  • Steric effects : 3-Substituted arylboronic acids show higher enantiomeric ratios (er) in β,β-fluoroarylation reactions due to reduced steric hindrance .

Key Finding :

  • 4-Methoxyphenylboronic acid yields trace products in oxidative conditions, while 3-methoxy derivatives achieve 61% yield with er > 88:12 .

Q. What computational methods are used to study its structure?

Advanced

  • DFT/B3LYP : Predicts bond lengths (B-O: 1.36 Å), vibrational modes (FT-IR/FT-Raman), and HOMO-LUMO gaps (4.2 eV) .
  • NMR Analysis : GIAO method calculates chemical shifts (¹H: δ 3.78 ppm for -OCH₃; ¹³C: δ 55.7 ppm), matching experimental data .
ParameterExperimental (DMSO-d6)Calculated (DFT)Error (%)
¹H δ (OCH₃)3.78 ppm3.81 ppm0.8
¹³C δ (OCH₃)55.71 ppm55.2 ppm0.9

Q. How is it utilized in studying boron’s biological role in plants?

Advanced

  • Cellular disruption : At 0.1 mM, this compound partially disassembles transvacuolar cytoplasmic strands in tobacco cells, unlike methylboronic acid (MeBA), which has no effect .
  • Mechanism : The pKa (8.6) of 3-MBA allows reversible boronate ester formation with diols, destabilizing organelle-membrane interactions .

Q. What spectroscopic techniques characterize this compound?

Basic

  • ¹H/¹³C NMR : Key peaks include δ 3.78 ppm (OCH₃) and aromatic signals at δ 7.38 (t, J = 8.4 Hz) .
  • IR : B-O stretching at 1340 cm⁻¹; OCH₃ bending at 2840 cm⁻¹ .
  • UV-Vis : λmax ≈ 265 nm (π→π* transitions) .

Q. What strategies optimize regioselectivity in Pd-catalyzed reactions?

Advanced

  • Catalyst choice : SPhos ligand enhances coupling efficiency with sterically hindered partners .
  • Solvent system : Mixed polar solvents (e.g., DME/H₂O) improve solubility of boronic acids .
  • Base selection : Cs₂CO₃ minimizes protodeboronation compared to Na₂CO₃ .

Case Study :

  • Regioselective synthesis of pyrido-pyrazolo-pyrimidines using EtOAc/petroleum ether (3:7) achieves 48% yield .

Properties

IUPAC Name

(3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGFYPSWCMUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370260
Record name 3-Methoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10365-98-7
Record name (3-Methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10365-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-METHOXYPHENYL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

3-Methoxyphenylboronic acid was prepared in the same manner as described in Example 33B from 3-bromoanisole and triisopropyl borate in 82% yield. This was used in the next step without any further purification.
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Synthesis routes and methods II

Procedure details

n-Butyllithium in n-hexane (925.0 mL, 1.59 M) was added dropwise to a mixture of THF (1,000 mL) and 1-bromo-3-methoxybenzene (T-1) (250.0 g, 1.34 mol) at −70° C. under an atmosphere of nitrogen. After the addition had been completed, the reaction mixture was stirred at the same temperature for 1 hour. Triisopropyl borate (300.9 g, 1.60 mol) was added dropwise, and then the mixture was warmed slowly to room temperature. The stirring was continued at room temperature for 18 hours, and the reaction mixture was poured into 6M-hydrochloric acid. The mixture was extracted with ethyl acetate (500 mL) four times, and the organic layer was washed with water. After the organic layer had been dried over anhydrous magnesium sulfate, the organic solvent was distilled off under reduced pressure. The residue was sufficiently washed with heptane to leave colorless solids (156.1 g) of 3-methoxyphenylboronic acid (T-2).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Methoxyphenylboronic acid
3-Methoxyphenylboronic acid
3-Methoxyphenylboronic acid
3-Methoxyphenylboronic acid
3-Methoxyphenylboronic acid
3-Methoxyphenylboronic acid

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